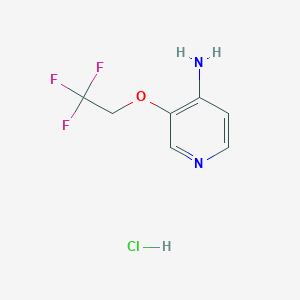

3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride

Description

3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride is a pyridine derivative characterized by a trifluoroethoxy group (-OCH₂CF₃) at position 3 and an amine (-NH₂) at position 4 of the pyridine ring, with a hydrochloride counterion. Its molecular formula is C₇H₈ClF₃N₂O, and it is available in quantities of 250 mg, 100 mg, and 1 g with a purity of 97% . The hydrochloride salt enhances solubility in aqueous media, making it suitable for pharmaceutical research and chemical synthesis. This compound is cataloged as a research chemical, likely serving as an intermediate in drug discovery due to its reactive amine and electron-withdrawing trifluoroethoxy group .

Properties

IUPAC Name |

3-(2,2,2-trifluoroethoxy)pyridin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)4-13-6-3-12-2-1-5(6)11;/h1-3H,4H2,(H2,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDGKAJAZWIFNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)OCC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-chloropyridine.

Substitution Reaction: The 4-chloropyridine undergoes a nucleophilic substitution reaction with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to form 3-(2,2,2-trifluoroethoxy)pyridine.

Amination: The intermediate 3-(2,2,2-trifluoroethoxy)pyridine is then subjected to an amination reaction using ammonia or an amine source to introduce the amine group at the 4-position.

Hydrochloride Formation: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the trifluoroethoxy group to a simpler ethoxy group.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution, often in the presence of catalysts or under reflux conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of ethoxy derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Intermediate in Drug Synthesis

3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the preparation of impurities related to Lansoprazole, a proton pump inhibitor used for treating gastric acid-related conditions . This highlights its significance in the pharmaceutical industry for ensuring the purity and efficacy of drug formulations.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, one study identified a compound derived from this compound that demonstrated potent activity against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines with IC50 values ranging from 1.11 to 1.98 μM . These findings suggest that this compound could be a valuable scaffold for developing new anticancer agents.

Antiparasitic Activity

The compound has also been explored for its potential antiparasitic properties. Research indicates that certain derivatives show promising activity against parasites responsible for diseases such as cutaneous leishmaniasis . This expands the therapeutic applications of this compound beyond oncology to include infectious diseases.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The trifluoroethoxy group at position 3 in the main compound contrasts with its placement at position 6 in 2-chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine . 3-Fluoro-4-methylpyridin-2-amine hydrochloride demonstrates how substituent electronegativity (fluoro vs. methyl) and ring position modulate physicochemical properties.

Functional Group Impact: The hydrochloride salt in the main compound improves water solubility compared to non-salt analogs like 2-chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine .

Non-Pyridine Analogs: [3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine shares functional groups but replaces pyridine with a phenyl ring, highlighting the role of heterocyclic cores in drug design.

Biological Activity

3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. The trifluoroethoxy group is known to enhance the pharmacological properties of compounds, making them more effective in various biological contexts.

- Molecular Formula : C₇H₈ClF₃N₂O

- Molecular Weight : 228.60 g/mol

- CAS Number : 2682112-84-9

The biological activity of this compound is largely attributed to its interaction with various molecular targets, particularly kinases involved in signaling pathways related to cancer and inflammation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | < 5 |

| HCT116 | < 3 |

| MCF7 | < 3 |

| PC3 | < 5 |

These results suggest that the compound may inhibit cell growth effectively, making it a candidate for further development in cancer therapies .

Inhibition of Kinases

The compound has also been evaluated for its inhibitory effects on kinases such as VEGFR-2. Inhibition of this kinase is a well-established strategy for suppressing tumor growth through the blockade of angiogenesis. The following table summarizes the inhibitory activities observed:

| Kinase | IC50 (µM) |

|---|---|

| VEGFR-1 | 10 |

| VEGFR-2 | 2.6 |

| EGFR | >10 |

The selectivity profile indicates that this compound shows potent and selective inhibition towards VEGFR-2 compared to other kinases .

Structure-Activity Relationship (SAR)

The introduction of the trifluoroethoxy group has been shown to enhance the potency and selectivity of similar compounds. SAR studies indicate that modifications at specific positions on the pyridine ring can lead to improved biological activity. For example, compounds with substitutions at the C5 position exhibited varying degrees of potency against TYK2 and JAK1 kinases .

Case Studies

- In Vitro Studies : In cellular assays using human peripheral blood mononuclear cells (PBMCs), the compound exhibited dose-dependent inhibition of key signaling pathways associated with inflammation and cancer progression (e.g., STAT1 phosphorylation).

- In Vivo Models : Preliminary studies in zebrafish embryos demonstrated antiangiogenic effects at low concentrations, reinforcing the potential for therapeutic applications in oncology .

Q & A

Basic: What established synthetic routes are available for 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride, and what reaction parameters critically influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution on a pyridine scaffold. A common approach includes:

- Step 1: Fluorination or functionalization of the pyridine ring at the 4-position to introduce an amine group.

- Step 2: Reaction with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl halides or triflates) under basic conditions (e.g., NaH or K₂CO₃) to introduce the trifluoroethoxy group .

- Step 3: Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or acetone) .

Critical Parameters:

- Temperature: Reactions involving trifluoroethylation require controlled temperatures (0–50°C) to avoid side reactions like hydrolysis or over-alkylation.

- Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity, while protic solvents may reduce yield .

- Purification: Column chromatography or recrystallization is essential due to residual fluorinated byproducts .

Basic: Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy:

- HPLC-MS: Quantifies purity (>95% is typical for research-grade material) and detects hydrolyzed byproducts (e.g., free amine or trifluoroethanol derivatives) .

- X-ray Crystallography: Resolves ambiguity in solid-state structure, particularly for hydrochloride salt formation .

Basic: How does the trifluoroethoxy group influence the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity: The CF₃ group increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Metabolic Stability: Fluorine’s electron-withdrawing effect reduces oxidative metabolism at the ethoxy group, as shown in microsomal stability assays .

- Solubility: The hydrochloride salt improves aqueous solubility (tested in PBS at pH 7.4) but may precipitate under acidic conditions .

Advanced: How can computational methods optimize synthesis and predict regioselectivity?

Methodological Answer:

- Reaction Pathway Modeling: Density Functional Theory (DFT) calculates activation energies for competing pathways (e.g., O- vs. N-alkylation). For example, ICReDD’s quantum chemical methods predict favorable trifluoroethoxy substitution at the 3-position over 2- or 4-positions .

- Transition State Analysis: Identifies steric hindrance from the pyridine ring’s amine group, directing substitution to the 3-position .

- Machine Learning: Algorithms trained on fluoropyridine reaction datasets recommend optimal solvents (e.g., DMF over THF) and catalysts (e.g., CuI for Ullmann-type couplings) .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Control for Batch Variability: Reproduce assays using material from independent syntheses to rule out impurities (e.g., residual trifluoroethanol in low-purity batches) .

- Target Engagement Studies: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate direct binding to purported targets (e.g., kinase enzymes) .

- Meta-Analysis: Cross-reference bioactivity data with structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify SAR trends .

Advanced: How to address regioselectivity challenges in trifluoroethoxy group introduction?

Methodological Answer:

- Directing Groups: Install a transient protecting group (e.g., Boc on the pyridine amine) to block undesired substitution sites .

- Metal Catalysis: Pd-mediated C–O coupling ensures selective trifluoroethoxy attachment, as demonstrated in similar pyridines .

- Microwave-Assisted Synthesis: Accelerates reaction kinetics, favoring the thermodynamically stable 3-substituted product .

Advanced: What is the hydrochloride salt’s role in pharmacokinetic (PK) profiling?

Methodological Answer:

- Solubility-Permeability Balance: The salt form improves solubility in gastric fluid (tested via USP dissolution apparatus) without compromising intestinal absorption (Caco-2 cell assays) .

- Stability in Biological Matrices: LC-MS/MS studies in plasma show rapid dissociation of the salt, releasing the free base for target engagement .

- Salt Screening: Compare hydrochloride with other counterions (e.g., mesylate or citrate) to optimize PK properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.